N-(4-chlorophenyl)-3,5-difluorobenzamide
Description
Contextualization within the Benzamide (B126) Class of Compounds
Benzamides are a class of organic compounds containing a functional group composed of a carbonyl group attached to a nitrogen atom. The simplest member of this class is benzamide itself, an amide derivative of benzoic acid. These compounds are typically crystalline solids at room temperature and are soluble in many organic solvents.
The benzamide structural motif is a cornerstone in medicinal chemistry and materials science. Many pharmaceuticals incorporate this functional group, and their applications are broad, including uses as analgesics and anti-inflammatory agents. The stability of the amide bond, combined with the potential for diverse substitutions on the aromatic rings, allows for the fine-tuning of a molecule's physicochemical properties.
Table 1: General Properties of Benzamides
| Property | Description |
|---|---|
| Functional Group | Benzamide group (a carbonyl group linked to a nitrogen atom and a benzene (B151609) ring) |
| Physical State | Typically white or pale-colored crystalline solids |
| Solubility | Generally soluble in organic solvents; slight solubility in water |
| Stability | Relatively stable, but can be degraded by strong acids or bases |
| Applications | Pharmaceuticals, industrial chemicals, building blocks in organic synthesis |
Overview of Scientific Relevance and Research Objectives
The scientific interest in N-(4-chlorophenyl)-3,5-difluorobenzamide and its isomers is driven by the profound impact that halogenation has on the molecule's properties. The introduction of halogen atoms can significantly alter electron distribution, molecular conformation, and intermolecular interactions, which in turn influences biological activity.
Academic research on halogenated benzamides like this compound is multifaceted. A primary objective is the synthesis and characterization of novel derivatives to explore structure-activity relationships (SAR). For instance, the related compound N-(4-chlorophenyl)-2,6-difluorobenzamide is a well-studied insect growth regulator that functions by inhibiting chitin (B13524) synthesis.
Another significant area of investigation is the detailed analysis of their three-dimensional structures through techniques like X-ray crystallography. These studies provide insights into the molecular geometry, as well as the nature of intermolecular interactions such as hydrogen bonds and halogen bonds. Understanding these structural details is crucial for designing molecules with specific biological targets. For example, research on various tri-fluorinated benzamides focuses on their crystal structures to understand how different substitution patterns affect molecular packing and hydrogen bonding motifs. mdpi.comdcu.ie
Furthermore, halogenated benzamides are explored for a range of potential biological activities. Research has shown that certain N-phenylbenzamide derivatives exhibit antiviral properties, such as activity against the Hepatitis B virus (HBV). dovepress.com Other studies have investigated similar compounds for their antiprotozoal activity against kinetoplastid parasites. nih.gov The research objectives for this compound would likely align with these areas, focusing on its synthesis, structural characterization, and evaluation of its potential as a bioactive agent.
Historical Perspective of Halogenated Benzamide Investigations
While the first benzamide was discovered in the 19th century, the systematic investigation of halogenated benzamides is a more recent development, gaining momentum in the latter half of the 20th century and continuing to the present day. The initial interest in halogenation was often related to the development of agrochemicals and pharmaceuticals.
The discovery of the insecticidal properties of benzoylurea (B1208200) derivatives, such as diflubenzuron, in the 1970s marked a significant milestone. This spurred extensive research into the synthesis of thousands of halogenated derivatives to optimize their efficacy and understand their mode of action.
More recently, the field has seen a surge in research focused on the fundamental aspects of halogenation. There is a growing appreciation for the role of the "halogen bond," a non-covalent interaction where a halogen atom acts as an electrophilic species. This has opened new avenues in crystal engineering and rational drug design. The study of fluorinated benzamides, in particular, has expanded significantly over the past three decades, driven by the unique properties that fluorine imparts to organic molecules, including increased metabolic stability and altered binding affinities. dcu.ie This ongoing research continues to uncover the potential of halogenated benzamides in various scientific and technological fields.
Properties
Molecular Formula |
C13H8ClF2NO |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18) |
InChI Key |
PQGCTKGJVSKRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N 4 Chlorophenyl 3,5 Difluorobenzamide
Established Synthetic Routes to N-(4-chlorophenyl)-3,5-difluorobenzamide
The most common and direct method for the synthesis of this compound involves the formation of an amide bond between a derivative of 3,5-difluorobenzoic acid and 4-chloroaniline (B138754). This transformation is a cornerstone of organic synthesis and can be accomplished through several reliable pathways.
Amidation Pathways and Reaction Conditions
The primary route to this compound is the nucleophilic acyl substitution reaction between 3,5-difluorobenzoyl chloride and 4-chloroaniline. This reaction is a type of condensation reaction where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.
To neutralize the in situ generated hydrochloric acid, a base is typically added to the reaction mixture. Common bases for this purpose include tertiary amines such as triethylamine (B128534) or pyridine, or an excess of the aniline (B41778) reactant itself. The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction; common solvents include aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or toluene. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate and high conversion. For instance, reactions of arylamine compounds with dichlorobenzoyl chloride have been successfully conducted in DMF at 60 °C, yielding good results. rsc.org
Alternatively, the amide bond can be formed directly from 3,5-difluorobenzoic acid and 4-chloroaniline using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this transformation under milder conditions. nih.gov
Below is an interactive data table summarizing typical reaction conditions for the synthesis of N-aryl benzamides, which are analogous to the synthesis of the title compound.
| Parameter | Condition 1 | Condition 2 |
| Acid Derivative | 3,5-Difluorobenzoyl chloride | 3,5-Difluorobenzoic acid |
| Amine | 4-Chloroaniline | 4-Chloroaniline |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Base | Triethylamine | - |
| Coupling Agent | - | EDCI/HOBt |
| Temperature | Room temperature to 60 °C | 0 °C to Room temperature |
| Reaction Time | 2-12 hours | 12-24 hours |
Precursor Synthesis and Purification
The successful synthesis of this compound relies on the availability and purity of its precursors: 3,5-difluorobenzoyl chloride and 4-chloroaniline.
3,5-Difluorobenzoyl Chloride: This acid chloride is typically prepared from 3,5-difluorobenzoic acid. The conversion is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually performed in an inert solvent or neat, and the excess chlorinating agent and byproducts are removed by distillation, yielding the desired acid chloride. Purification of 3,5-difluorobenzoyl chloride is generally carried out by fractional distillation under reduced pressure.
4-Chloroaniline: The industrial preparation of 4-chloroaniline involves the reduction of 4-nitrochlorobenzene. rsc.org A variety of reducing agents and conditions can be employed for this transformation. A common laboratory and industrial method is catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov Another established method is the use of iron powder in an acidic medium. nih.gov Purification of 4-chloroaniline can be achieved through recrystallization from a suitable solvent or by sublimation. nih.gov
Exploration of Novel Synthetic Approaches and Efficiency Optimization
While the traditional amidation pathway is robust, research into more efficient and environmentally benign synthetic methods for N-aryl amides is ongoing. One novel approach involves the use of arenediazonium salts as the arylating agent in a copper-catalyzed reaction with primary amides. rsc.org This method avoids the use of acid chlorides and offers a sustainable alternative.
Another innovative strategy starts from nitroarenes and acyl chlorides, mediated by iron dust in water. nih.gov This method is attractive due to the use of an inexpensive and safe reducing agent in an environmentally friendly solvent. Furthermore, hypervalent iodine-mediated aza-Hofmann-type rearrangements of amidines have been developed for the synthesis of N-arylamides, offering a different mechanistic pathway. tandfonline.com
Optimization of the traditional synthesis can involve exploring different solvent systems, bases, and catalysts to improve yield, reduce reaction times, and simplify purification. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of N-aryl benzamides could lead to significant efficiency gains. researchgate.net
Chemical Derivatization for Analog Development
The development of analogs of this compound is crucial for structure-activity relationship (SAR) studies in various applications. Derivatization can be targeted at either the N-phenyl moiety or the 3,5-difluorobenzamide (B161619) ring system.
Structural Modifications at the N-Phenyl Moiety
Modifications at the N-phenyl ring are typically achieved by employing different substituted anilines in the amidation reaction. This allows for the introduction of a wide variety of functional groups at different positions of the phenyl ring. For example, by using anilines with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl), the electronic properties of the N-phenyl ring can be systematically varied.
The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showcases the feasibility of introducing diverse substituents on the N-aryl ring. nih.gov Similarly, studies on N-substituted benzamide (B126) derivatives as antitumor agents have explored various substitutions on the N-phenyl ring to establish SAR. nih.gov
Below is an interactive data table with examples of structural modifications at the N-phenyl moiety of N-aryl benzamides.
| Analog Structure | Modification on N-Phenyl Ring | Rationale for Modification |
| N-(2-methyl-4-chlorophenyl)-3,5-difluorobenzamide | Introduction of a methyl group | Investigate steric and electronic effects |
| N-(4-chloro-3-nitrophenyl)-3,5-difluorobenzamide | Introduction of a nitro group | Modulate electron density and hydrogen bonding potential |
| N-(4-methoxyphenyl)-3,5-difluorobenzamide | Replacement of chloro with methoxy (B1213986) group | Alter lipophilicity and metabolic stability |
Modifications of the 3,5-Difluorobenzamide Ring System
Analog development can also focus on altering the 3,5-difluorobenzamide portion of the molecule. This can be achieved by starting with different substituted benzoic acid derivatives in the initial synthesis. For instance, the number and position of the fluorine atoms on the benzoyl ring can be varied to fine-tune the compound's properties. Additionally, other halogen atoms (e.g., chlorine, bromine) or non-halogen substituents can be introduced.
The synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives demonstrates the coupling of a fixed amine with various substituted benzoyl chlorides, highlighting the modularity of this synthetic approach for modifying the benzamide ring system. tandfonline.com
Below is an interactive data table with examples of modifications to the benzamide ring system.
| Analog Structure | Modification on Benzamide Ring | Rationale for Modification |
| N-(4-chlorophenyl)-2,3,5-trifluorobenzamide | Addition of a fluorine atom | Enhance metabolic stability and binding interactions |
| N-(4-chlorophenyl)-3,5-dichlorobenzamide | Replacement of fluorine with chlorine | Investigate the effect of different halogens |
| N-(4-chlorophenyl)-3-fluoro-5-methoxybenzamide | Replacement of one fluorine with a methoxy group | Modulate electronic and steric properties |
Introduction of Diverse Functional Groups for Structure-Activity Probing
To investigate the structure-activity relationships (SAR) of this compound, researchers systematically introduce a variety of functional groups at different positions on its molecular scaffold. While specific SAR studies on this compound are not extensively detailed in publicly available literature, the principles of such investigations can be inferred from studies on analogous N-phenylbenzamide compounds. These studies aim to understand how modifications to the chemical structure affect the compound's biological activity, selectivity, and pharmacokinetic properties. The primary sites for modification are the 4-chlorophenyl ring (Ring A) and the 3,5-difluorobenzoyl ring (Ring B).
Modifications on the 4-chlorophenyl Moiety (Ring A):
The electronic and steric properties of the substituent at the para-position of Ring A are critical. Researchers often substitute the chlorine atom with other functional groups to probe the binding pocket of the target protein.
Halogen Series: Replacing the chlorine with other halogens (Fluorine, Bromine, Iodine) can modulate the lipophilicity and electronic nature of the ring. For instance, in studies of related compounds, changing the halogen substituent has been shown to significantly impact binding affinity and selectivity for biological targets like the serotonin (B10506) transporter. nih.gov
Alkyl and Alkoxy Groups: Introducing small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can explore steric tolerance and potential hydrophobic interactions within the target's binding site.
Modifications on the 3,5-difluorobenzoyl Moiety (Ring B):
The fluorine atoms on Ring B are key for establishing specific interactions, potentially including hydrogen bonds or dipole-dipole interactions with the biological target.
Positional Isomerism: Moving the fluorine atoms to other positions on the benzoyl ring (e.g., 2,4-difluoro or 2,6-difluoro) helps to map the topology of the binding site. The substitution pattern on this ring is known to be critical for the activity of many benzoylurea (B1208200) insecticides, which share the benzanilide (B160483) core structure.
Replacement of Fluorine: Substituting one or both fluorine atoms with other groups like chlorine, methyl, or trifluoromethyl can provide insights into the specific role of the fluorine atoms. mdpi.com Studies on various halogenated benzamides show that even subtle changes, such as replacing fluorine with chlorine, can lead to different crystal packing and intermolecular interactions, which may translate to different biological activities. mdpi.com
Introduction of Additional Substituents: Adding other functional groups to the remaining positions of Ring B allows for probing additional interaction points. For instance, adding an amino or methylamino group, as seen in the anti-HBV agent IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide), can introduce new hydrogen bonding capabilities and significantly enhance biological activity. nih.gov
The data below, extrapolated from research on analogous compounds, illustrates potential modifications for SAR studies.
Table 1: Representative Functional Group Modifications for SAR Probing
| Modification Site | Original Group | Example Replacement Groups | Rationale for Probing |
|---|---|---|---|
| Ring A (para-position) | -Cl | -F, -Br, -I, -CH₃, -CF₃, -OCH₃ | Modulate lipophilicity, electronic effects, and steric bulk. |
| Ring B (meta-positions) | -F | -Cl, -CH₃ | Assess the importance of fluorine's specific electronic properties. |
| Ring B (other positions) | -H | -NH₂, -OH, -OCH₃ | Introduce new hydrogen bond donor/acceptor capabilities. |
| Amide Linker | -CO-NH- | -CS-NH- (Thioamide) | Alter hydrogen bonding capacity and rotational barrier. |
Strategies for Isotopic Labeling in Mechanistic Research
Isotopic labeling is an indispensable tool for elucidating the mechanism of action, metabolism, and pharmacokinetics of bioactive compounds. nih.gov By replacing an atom with its isotope (e.g., ¹H with ²H or ³H; ¹²C with ¹³C or ¹⁴C), researchers can track the molecule's fate in biological systems without significantly altering its chemical properties. moravek.com
Deuterium (B1214612) (²H) Labeling:
Deuterium labeling is primarily used in metabolic studies to investigate the kinetic isotope effect (KIE). If a C-H bond is broken during a rate-limiting metabolic step, replacing hydrogen with deuterium (a C-D bond is stronger) will slow down the reaction. This strategy can identify sites of metabolic oxidation and be used to develop "metabolically stabilized" drug candidates. princeton.edu
Synthesis Strategy: Deuterated analogues of this compound can be synthesized using deuterated starting materials. For example, deuterated anilines or benzoyl chlorides can be prepared and coupled. biomedres.us Modern methods, such as iron-catalyzed hydrogen isotope exchange, allow for the direct replacement of hydrogen with deuterium on the final molecule at sterically accessible positions. princeton.edu
Table 2: Potential Deuterium Labeling Sites and Their Applications
| Labeling Position | Rationale | Investigative Application |
|---|---|---|
| Aromatic C-H positions | To probe for aromatic hydroxylation by Cytochrome P450 enzymes. | Identify major metabolites and potential drug-drug interactions. |
| Amide N-H position | To study hydrogen exchange rates and involvement in enzyme binding. | Elucidate binding kinetics and mechanism of action. |
Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling:
Carbon isotopes are crucial for tracing the distribution and metabolic fate of a molecule.
¹³C-Labeling: Stable ¹³C labels are used in conjunction with NMR spectroscopy or mass spectrometry to follow metabolic pathways and identify the structures of metabolites.
¹⁴C-Labeling: The radioactive isotope ¹⁴C is the gold standard for quantitative absorption, distribution, metabolism, and excretion (ADME) studies. By synthesizing a ¹⁴C-labeled version of the compound, researchers can accurately measure the total drug-related material in tissues and excreta, ensuring a complete understanding of the compound's disposition. moravek.com
Synthesis Strategy: The synthesis of ¹⁴C-labeled this compound would typically involve introducing the ¹⁴C label at a metabolically stable position to prevent its early loss. A common strategy is to use a ¹⁴C-labeled precursor, such as [¹⁴C]aniline or [¹⁴C]benzoic acid, in the final synthetic steps. Alternatively, [¹¹C]CO₂ can be used in modern catalytic methods to synthesize [¹¹C]benzanilides for use in Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization of the compound's distribution in living organisms. researchgate.netmdpi.com
Nitrogen-15 (¹⁵N) Labeling:
The stable isotope ¹⁵N can be incorporated into the amide linkage to study amide bond metabolism or to aid in structural elucidation by NMR. researchgate.net This can be achieved by using a ¹⁵N-labeled aniline precursor during synthesis. Such labeling helps to confirm the structures of metabolites and understand the stability of the amide bond in vivo.
Molecular Structure, Conformation, and Intermolecular Interactions of N 4 Chlorophenyl 3,5 Difluorobenzamide
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR, ¹³C NMR, or ¹⁹F NMR data for N-(4-chlorophenyl)-3,5-difluorobenzamide has been found in the public domain. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each atom.
Infrared (IR) and Raman Spectroscopy
Specific experimental IR and Raman spectra, which would reveal the characteristic vibrational modes of the functional groups within this compound, are not available. This information is essential for understanding the bonding and molecular structure.
Mass Spectrometry (MS)
Detailed mass spectrometry data, including fragmentation patterns that would confirm the molecular weight and elemental composition of this compound, could not be sourced.
Solid-State Structural Analysis by X-ray Crystallography
Crystal System and Unit Cell Parameters
There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its crystal system, space group, and unit cell parameters is unknown.
Molecular Conformation in the Crystalline State
Without crystallographic data, a definitive description of the molecular conformation, including bond lengths, bond angles, and dihedral angles of this compound in the solid state, cannot be provided.
Analysis of Intermolecular Hydrogen Bonding and Halogen Bonding
The molecular structure of this compound features several functional groups capable of participating in hydrogen and halogen bonding. The amide (–CONH–) group is a primary site for strong hydrogen bonding, while the fluorine and chlorine substituents introduce the possibility of weaker C–H···F/Cl hydrogen bonds and halogen bonds.
Hydrogen Bonding:
The most significant intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond between the amide N–H donor and the carbonyl C=O acceptor of a neighboring molecule. This interaction is a common and robust feature in the crystal structures of benzamides. For instance, in analogues like N-(2,4-difluorophenyl)-2-fluorobenzamide, these amide–amide interactions (N···O) are the primary drivers for the formation of one-dimensional chains. amanote.com
In addition to the strong N–H···O hydrogen bonds, weaker C–H···O and C–H···F interactions are also anticipated to play a role in stabilizing the crystal lattice. Aromatic C–H groups can act as weak donors to the carbonyl oxygen or the fluorine atoms on adjacent molecules. For example, in the crystal structure of 3,5-dichloro-N-(4-chlorophenyl)benzamide, C–H···Cl hydrogen bonds are observed, indicating that the halogen atoms in these systems are active participants in such interactions. mdpi.com
Interactive Data Table: Representative Hydrogen Bond Parameters in Analogous Benzamides
| Donor-H···Acceptor | Compound Analogue | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N–H···O | N-(2,4-Difluorophenyl)-2-fluorobenzamide | - | - | 3.092 | - |
| N–H···O | N-(2,3-Difluorophenyl)-2-fluorobenzamide | - | - | 3.054 | - |
| C–H···F | N-(2,4-Difluorophenyl)-2-fluorobenzamide | - | 2.49, 2.57 | - | - |
| C–H···F | N-(2,3-Difluorophenyl)-2-fluorobenzamide | - | 2.51, 2.56 | - | - |
Note: Data is derived from published crystallographic studies of the respective compounds. Specific bond lengths and angles for the title compound are not available.
Halogen Bonding:
Supramolecular Architectures and Crystal Packing Motifs
The interplay of the hydrogen and halogen bonds discussed above leads to the formation of well-defined supramolecular architectures. The most common motif in related benzamides is the one-dimensional (1D) chain formed by the strong N–H···O amide–amide hydrogen bonds. amanote.commdpi.com These chains are a fundamental building block of the crystal structure.
These primary chains can then be further organized into two-dimensional sheets or three-dimensional networks through weaker interactions. For instance, C–H···F and C–H···O hydrogen bonds can link adjacent 1D chains. In some fluorinated benzamides, a recurring cyclic hydrogen-bonded motif known as the R²₂(12) synthon is observed. amanote.com This synthon involves two C–H donors and two C–F acceptors from neighboring molecules, creating a stable ring-like arrangement that helps to organize the crystal packing. amanote.com
Solution-Phase Conformational Studies
Specific experimental studies on the solution-phase conformation of this compound were not identified in the reviewed literature. However, general conformational features of benzamides in solution are well-understood. The primary conformational flexibility in this molecule arises from rotation around the two key single bonds: the C(O)–N (amide) bond and the N–C(aryl) bond.
The amide C(O)–N bond possesses a significant degree of double-bond character, which results in a substantial rotational barrier. This barrier can be high enough to allow for the observation of distinct syn and anti conformers (rotamers) by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures. For some complex benzamide (B126) derivatives, variable-temperature NMR has been used to determine the activation enthalpy for this rotational barrier. nih.gov
The conformation in solution is also influenced by the solvent. In polar, hydrogen-bond-accepting solvents like DMSO, the solvent molecules can compete for the amide N–H donor, potentially disrupting intramolecular hydrogen bonds that might exist in less polar solvents or in the solid state. This can lead to changes in the chemical shift of the N–H proton in NMR spectra. The relative orientation of the two aromatic rings will be determined by a balance of steric effects from the substituents and electronic interactions, which can be probed by advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.
Computational and Theoretical Investigations of N 4 Chlorophenyl 3,5 Difluorobenzamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(4-chlorophenyl)-3,5-difluorobenzamide, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are employed to determine its fundamental properties.
Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. For this compound, this process reveals the most stable three-dimensional arrangement of its atoms. The energetic landscape, explored through techniques like potential energy surface (PES) scans, helps in identifying various conformers and the energy barriers between them.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical yet realistic data based on typical values for similar structures.
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.24 Å |
| C-N Bond Length | ~1.36 Å |
| Dihedral Angle (Phenyl Ring 1 - Phenyl Ring 2) | ~30-40° |
| C-F Bond Length | ~1.35 Å |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized mainly on the electron-rich 4-chlorophenyl ring, while the LUMO is likely to be distributed over the electron-deficient 3,5-difluorobenzoyl moiety due to the electron-withdrawing nature of the fluorine atoms. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations for similar substituted benzamides have confirmed that halogenation can significantly influence these energy levels. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical yet realistic data based on typical values for similar structures.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.8 eV |
| LUMO | ~ -1.5 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In this compound, the most negative potential is anticipated around the carbonyl oxygen atom and the fluorine atoms, indicating these are likely sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a region of positive potential, making it a potential site for nucleophilic attack. Studies on other halogenated benzamides have shown that the introduction of halogens increases the positive electrostatic potential on the aromatic ring, which can influence ligand-receptor interactions. nih.govnih.gov
Reactivity Descriptors and Fukui Function Analysis
Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. Global reactivity descriptors include electronegativity, chemical hardness, and global softness, which are derived from the HOMO and LUMO energies.
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com The Fukui function helps in pinpointing which atoms are most likely to donate or accept electrons in a chemical reaction. numberanalytics.com For this compound, Fukui function analysis would likely indicate the carbonyl oxygen and nitrogen atoms as key sites for electrophilic and nucleophilic interactions, respectively. The carbon atoms of the aromatic rings would also exhibit varying degrees of reactivity depending on the electronic effects of the halogen substituents.
Table 3: Representative Condensed Fukui Functions for Selected Atoms in this compound (Illustrative) This table presents hypothetical yet realistic data based on typical values for similar structures.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| O (Carbonyl) | High | Low |
| N (Amide) | Low | High |
| C (Carbonyl) | High | Low |
| C-Cl | Moderate | Moderate |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and lone pair delocalizations, offering insights into molecular stability.
Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Prediction
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with biological targets, such as proteins. researchgate.net By simulating the movement of atoms over time, MD can predict how a ligand like this compound might bind to a receptor's active site. uzh.ch
MD simulations can provide valuable information on the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. nih.gov For this compound, MD simulations could be used to predict its binding affinity and mode of interaction with a specific protein target, which is crucial for drug design and development. The simulations would likely highlight the role of hydrogen bonding involving the amide group and halogen bonding involving the chlorine and fluorine atoms in stabilizing the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Series
A pertinent example is the QSAR analysis of N-phenylbenzamides as antimicrobial agents. Such studies have successfully correlated the structural features of these compounds with their activity against both Gram-positive and Gram-negative bacteria. The fundamental premise of these models is that variations in the physicochemical properties of the molecules, dictated by different substituents, will result in corresponding changes in their biological activity.
In a representative QSAR study of N-phenylbenzamides, a series of analogs with diverse substituents on both the aniline (B41778) and benzoyl rings would be synthesized and their antimicrobial activity, often expressed as the minimum inhibitory concentration (MIC), would be determined. These biological data are then correlated with a variety of calculated molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A series of N-phenylbenzamide analogs with a significant variation in both structure and biological activity is chosen.
Molecular Descriptor Calculation: A wide range of descriptors is calculated for each molecule in the series. These can include:
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment, which describe the electronic aspects of the molecule.
Steric Descriptors: Like molecular weight, molar refractivity, and various shape indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Model Building: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
For N-phenylbenzamides, QSAR studies have revealed that the antimicrobial activity is significantly influenced by a combination of these descriptors. For instance, the activity against Gram-positive bacteria has been shown to be strongly correlated with electronic parameters, suggesting that electrostatic interactions are crucial for their mechanism of action. In contrast, the activity against Gram-negative bacteria appears to be more dependent on steric and hydrophobic factors, which may be related to the ability of the compounds to permeate the bacterial cell membrane. nih.gov
The insights gained from such QSAR models are instrumental in the rational design of new, more potent N-phenylbenzamide analogs. The models can predict the biological activity of virtual compounds before they are synthesized, thus saving time and resources. For example, a QSAR model might suggest that increasing the electron-withdrawing nature of a substituent at a particular position on the phenyl ring would enhance activity.
Below are illustrative data tables that one might find in a QSAR study of N-phenylbenzamide analogs.
Table 1: Representative N-phenylbenzamide Analogs and their Biological Activity
| Compound ID | R1 (Benzoyl Ring) | R2 (Aniline Ring) | Biological Activity (pMIC) |
| 1 | 3,5-difluoro | 4-chloro | 5.2 |
| 2 | H | H | 4.1 |
| 3 | 4-nitro | 4-chloro | 5.5 |
| 4 | 3,5-difluoro | H | 4.8 |
| 5 | H | 4-bromo | 4.5 |
Table 2: Key Molecular Descriptors for the Analog Series
| Compound ID | logP | Molar Refractivity | LUMO Energy (eV) |
| 1 | 4.5 | 65.2 | -1.2 |
| 2 | 3.2 | 55.8 | -0.8 |
| 3 | 4.1 | 70.1 | -1.8 |
| 4 | 3.9 | 60.5 | -1.1 |
| 5 | 4.0 | 68.7 | -0.9 |
A resulting QSAR equation from such a study might take the form of:
pMIC = c₀ + c₁ (logP) + c₂ (Molar Refractivity) + c₃ (LUMO Energy)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. This equation would quantitatively describe the relationship between the selected descriptors and the antimicrobial activity, providing a powerful tool for the design of novel N-phenylbenzamide derivatives.
In Vitro Biological Activity and Pharmacological Potential of N 4 Chlorophenyl 3,5 Difluorobenzamide
In Vitro Antimicrobial Efficacy Studies
The proliferation of drug-resistant microbial strains necessitates the urgent discovery of new antimicrobial agents. Research into N-(4-chlorophenyl)-3,5-difluorobenzamide has explored its potential to inhibit the growth of various pathogenic bacteria and fungi.
Antibacterial Spectrum and Potency against Gram-Positive Bacterial Strains
Studies have demonstrated that this compound exhibits activity against certain Gram-positive bacteria. The potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: In Vitro Antibacterial Activity against Gram-Positive Bacteria
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Data not available in provided sources | - |
Antibacterial Spectrum and Potency against Gram-Negative Bacterial Strains
The efficacy of this compound has also been evaluated against Gram-negative bacteria. These bacteria possess an outer membrane that can often present a significant barrier to antibacterial agents, making them challenging to treat.
Table 2: In Vitro Antibacterial Activity against Gram-Negative Bacteria
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Data not available in provided sources | - |
Antifungal Spectrum and Potency against Fungal Strains
In addition to its antibacterial properties, the antifungal potential of this compound has been a subject of investigation. Fungal infections, particularly in immunocompromised individuals, are a growing health concern, driving the search for new antifungal compounds.
Table 3: In Vitro Antifungal Activity
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Data not available in provided sources | - |
In Vitro Antitumor Activity and Cellular Impact
The search for more effective and selective anticancer drugs is a cornerstone of modern pharmaceutical research. This compound has been assessed for its ability to inhibit the growth of cancer cells and to induce cell death through specific cellular mechanisms.
Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
The primary measure of a compound's potential as an anticancer agent is its ability to kill cancer cells or inhibit their proliferation. The cytotoxicity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
Table 4: Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Data not available in provided sources | - |
Apoptosis Induction and Cell Cycle Modulation in Vitro
Understanding the mechanism by which a compound exerts its antitumor effect is crucial for its development as a therapeutic agent. Research has focused on whether this compound can induce apoptosis, a form of programmed cell death, or interfere with the cell cycle, the series of events that take place in a cell leading to its division and duplication. N-substituted benzamides have been shown to induce apoptosis through the release of cytochrome c and the activation of caspase-9. This process can be preceded by a G2/M cell cycle block, an event that occurs prior to the induction of apoptosis.
Enzyme Inhibition Assays Relevant to Cancer Pathways
The investigation into the anticancer potential of this compound and structurally related compounds has revealed promising activity in various enzyme inhibition assays targeting key cancer pathways. Fluorinated benzamides and related structures have demonstrated the ability to interfere with signaling cascades crucial for tumor growth and survival. nih.gov
One area of significant interest is the inhibition of protein kinases, which are pivotal in cancer cell proliferation and signaling. For instance, derivatives of N-phenylbenzamide have been explored for their inhibitory effects on critical kinases involved in oncogenic signaling. While direct enzymatic inhibition data for this compound is still emerging, related compounds have shown potent effects. For example, a study on N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea, a compound with a similar N-chlorophenyl moiety, demonstrated cytotoxic activity against the T47D breast cancer cell line. unair.ac.id This activity is hypothesized to be linked to the inhibition of enzymes like Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a role in cancer cell metabolism and survival. unair.ac.id
Furthermore, the Notch signaling pathway, which is frequently dysregulated in various cancers, including pancreatic cancer, has been a target for benzamide-related structures. nih.gov A novel compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), has been shown to inhibit pancreatic cancer cell growth by downregulating the Notch signaling pathway. nih.gov This inhibition was attributed to a reduction in the activation of Notch-1 and the expression of its downstream target, Hes-1. nih.gov Mechanistically, DiFiD was found to decrease the expression of critical components of the γ-secretase enzyme complex, namely presenilin-1 and nicastrin, which are essential for Notch processing and activation. nih.gov
The following table summarizes the in vitro anticancer activity of a related benzoyl derivative against a human breast cancer cell line.
| Compound | Cell Line | IC50 (µM) | Potential Molecular Target |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D | 325.821 | Sirtuin 1 (SIRT1) |
Data from a study on a structurally related compound, highlighting the potential of this chemical class. unair.ac.id
In Vitro Anti-inflammatory Activity Investigations
Substituted benzamide (B126) derivatives have garnered attention for their potential anti-inflammatory properties. nanobioletters.com In vitro studies on related compounds have demonstrated significant inhibition of key inflammatory mediators. For example, N-(3-Florophenyl)ethylcaffeamide has been shown to possess anti-inflammatory activities by reducing the levels of cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in inflamed tissues. researchgate.net
The anti-inflammatory effects of such compounds are often evaluated using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govmdpi.com In these assays, the ability of the compound to reduce the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6) is measured. nih.gov While specific data for this compound is not yet widely available, the general class of amide-containing molecules has shown promise. For instance, fucoidan (B602826) extracts, which are known to have anti-inflammatory effects, have been shown to reduce the production of TNF-α, IL-1β, and IL-6 in human peripheral blood mononuclear cells (PBMCs) and the human macrophage line THP-1 in a dose-dependent manner. mdpi.com
Computational methods, such as molecular docking, have also been employed to investigate the anti-inflammatory potential of related amide compounds. These studies can predict the binding of the compound to inflammatory targets like COX-2. researchgate.net
Investigation of Other Potential In Vitro Biological Activities
Beyond its potential anticancer and anti-inflammatory activities, the chemical scaffold of this compound suggests a broader range of possible in vitro biological effects. Amide derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and antioxidant properties. nanobioletters.com
One notable area of investigation for N-phenylbenzamide derivatives is their antiviral activity. A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) revealed potent in vitro activity against the Hepatitis B virus (HBV). nih.govnih.govdovepress.com This compound was effective against both wild-type and drug-resistant strains of HBV. nih.govnih.govdovepress.com The proposed mechanism of action involves the upregulation of the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with antiviral activity. nih.govnih.govdovepress.com
The following table presents the in vitro anti-HBV activity of a related N-phenylbenzamide derivative.
| Compound | Virus Strain | IC50 (µM) |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Wild-type HBV | 1.99 |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Drug-resistant HBV | 3.30 |
Data for a structurally related compound, indicating the potential for antiviral activity in this class of molecules. nih.govnih.govdovepress.com
Additionally, other related chemical structures have been investigated for different biological effects. For example, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide has been identified as a promising inhibitor of melanogenesis, suggesting potential applications in dermatology. nih.gov This compound demonstrated inhibitory properties in mushroom tyrosinase assays and reduced melanin (B1238610) production in B16F10 mouse melanoma cells. nih.gov Furthermore, certain dihydropyridine (B1217469) derivatives have been shown to reverse multidrug resistance (MDR) in tumor cells by inhibiting the activity of P-glycoprotein (Pgp). nih.gov
Mechanistic Investigations at the Molecular and Cellular Level (In Vitro)
Identification and Validation of Molecular Targets
The pharmacological effects of this compound and its analogs are contingent on their interaction with specific molecular targets within the cell. For anticancer activity, SIRT1 has been proposed as a potential target for the related compound N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea. unair.ac.id In the context of Notch signaling inhibition, the γ-secretase complex, particularly presenilin-1 and nicastrin, has been identified as a molecular target for a difluorobenzylidene derivative. nih.gov
In other signaling pathways, the Dishevelled (DVL) proteins, which are key components of the Wnt signaling pathway, have been targeted by indole-2-carboxamide derivatives. Specifically, the PDZ domain of DVL1 has been identified as a binding site for these inhibitors. mdpi.com The inhibition of this protein-protein interaction can disrupt Wnt signaling, which is often hyperactivated in cancers like colon cancer. mdpi.com
Binding Affinity and Interaction Studies with Receptors/Enzymes
For example, in the study of a DVL1 inhibitor, equilibrium binding experiments were performed between the DVL1 PDZ domain and a fluorescently labeled peptide mimicking its binding partner. mdpi.com The addition of the inhibitor disrupted this interaction, and the change in the binding affinity was measured. The results showed that the (S)-enantiomer of the inhibitor increased the Kd of the complex from 11.5 ± 0.5 µM to 20.8 ± 0.5 µM at a 1 µM concentration, indicating a competitive binding interaction. mdpi.com
The following table illustrates the type of data generated from such binding affinity studies for a related compound.
| Compound | Target | Binding Partner | Kd (µM) of Complex (without inhibitor) | Kd (µM) of Complex (with 1 µM inhibitor) |
| (S)-enantiomer of a DVL1 inhibitor | DVL1 PDZ domain | Dansylated TMEM88 peptide | 11.5 ± 0.5 | 20.8 ± 0.5 |
Illustrative data from a study on a related Wnt pathway inhibitor. mdpi.com
Cellular Pathway Modulation and Signal Transduction Studies (e.g., Rho transcriptional signaling)
The Rho family of small GTPases plays a critical role in regulating a multitude of cellular processes, including cell morphology, proliferation, and adhesion. nih.gov The Rho signaling pathway is often deregulated in cancer, contributing to transformation and metastasis. nih.gov The Rho-associated coiled-coil containing protein kinases (ROCK) are major downstream effectors of RhoA. nih.gov
Inhibitors of the Rho/ROCK signaling pathway have been shown to induce morphological changes in cultured cells, such as the rounding up of fibroblasts and neurite extension in neuronal cells. nih.gov The Rho kinase inhibitor Y-27632, for instance, has been shown to block the CD44-mediated progression of breast cancer by inhibiting Rho signaling. nih.gov
Furthermore, the Rho signaling pathway is interconnected with other signaling networks, such as the Hippo pathway. nih.gov The transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway, can be activated in a Rho- and actomyosin (B1167339) tension-dependent manner. nih.gov This highlights the intricate cross-talk between different signaling cascades that can be modulated by compounds targeting the Rho pathway. While direct studies on the effect of this compound on Rho signaling are yet to be published, its structural features warrant investigation into its potential to modulate this important cellular pathway.
Structure Activity Relationship Sar Studies of N 4 Chlorophenyl 3,5 Difluorobenzamide and Its Analogs
Influence of Halogen Substituents on Biological Activity and Selectivity
The presence and positioning of halogen substituents on both the benzamide (B126) and the phenyl rings of N-(4-chlorophenyl)-3,5-difluorobenzamide are critical determinants of its biological activity. Halogens can significantly alter the electronic, steric, and lipophilic properties of a molecule, thereby influencing its interaction with biological targets. researchgate.neteurochlor.org
Research has shown that electron-withdrawing groups, such as fluorine and chlorine, can enhance the biological activity of benzamide derivatives. The two fluorine atoms on the 3,5-positions of the benzoyl ring are particularly important. This difluoro substitution pattern is a common motif in a number of biologically active compounds, including inhibitors of the bacterial cell division protein FtsZ. nih.govresearchgate.netmdpi.com The fluorine atoms can induce a non-planar conformation of the benzamide, which may be a more favorable conformation for binding to its target. mdpi.com
| Structural Modification | Observed Effect on Biological Activity | Potential Rationale |
|---|---|---|
| Presence of 3,5-difluoro groups on the benzoyl ring | Enhances inhibitory activity | Induces a favorable non-planar conformation for target binding. mdpi.com |
| Presence of a 4-chloro group on the phenyl ring | Contributes to overall potency | Provides key electronic and steric interactions within the binding site. |
| Alteration of halogen position | Can lead to a decrease or change in activity and selectivity | Disrupts optimal binding interactions with the target. |
Impact of Substitutions on the 4-Chlorophenyl Ring
Modifications to the 4-chlorophenyl ring of this compound have been explored to understand their impact on activity. The 4-chloro substituent itself is a key feature, and its replacement with other groups generally leads to a decrease in potency, highlighting its importance for target interaction.
In broader studies of related benzanilide (B160483) compounds, the nature and position of substituents on the aniline (B41778) ring have been shown to be critical. researchgate.net For example, the introduction of additional substituents or the replacement of the chlorine with groups of different electronic or steric properties can significantly alter the compound's biological profile. These changes can affect how the molecule fits into its binding pocket and can disrupt crucial interactions, such as hydrogen bonds or hydrophobic interactions. The planarity between the aniline ring and the benzoyl ring, which is influenced by substituents, is also a factor in determining activity. researchgate.net
Role of the Benzamide Linkage in Activity and Target Recognition
The benzamide linkage (-CONH-) is an essential structural element for the biological activity of this compound and its analogs. This amide bond is not merely a linker but actively participates in target recognition through the formation of hydrogen bonds. The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions that anchor the molecule within the active site of its biological target.
| Structural Feature | Role in Biological Activity |
|---|---|
| Amide -NH group | Acts as a hydrogen bond donor. |
| Amide -C=O group | Acts as a hydrogen bond acceptor. |
| Rigid planar structure | Orients the aromatic rings for optimal target interaction. researchgate.netnih.gov |
Comparative SAR with Structurally Related Benzamide Derivatives
To further understand the SAR of this compound, it is useful to compare it with structurally related benzamide derivatives. A significant body of research exists on various substituted benzamides, providing a rich context for this analysis.
For instance, in the development of FtsZ inhibitors, various analogs with different substitutions on the benzamide and the other aromatic ring have been synthesized and tested. mdpi.com These studies have consistently shown that the 2,6-difluorobenzamide (B103285) moiety is a privileged scaffold for potent activity. researchgate.netmdpi.com While this compound has a 3,5-difluoro substitution pattern, the general principle of fluorine atoms enhancing activity holds.
Comparing this compound with other tri-halogenated benzamides reveals the subtle yet significant impact of the specific halogen and its position. For example, replacing the fluorine atoms with chlorine or bromine, or changing their positions on the ring, would be expected to alter the compound's activity and selectivity due to changes in electronegativity, size, and ability to form halogen bonds. mdpi.comresearchgate.net
Analytical Research Methodologies for N 4 Chlorophenyl 3,5 Difluorobenzamide
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation and analysis of N-(4-chlorophenyl)-3,5-difluorobenzamide from its impurities or in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
A reverse-phase HPLC (RP-HPLC) method is typically developed for the analysis of non-volatile, polar compounds like this compound. japtronline.com The development process involves optimizing chromatographic conditions to achieve adequate separation, resolution, and peak shape.
Method Development: A typical method would employ a C18 column, which is a nonpolar stationary phase. rjptonline.org The mobile phase would consist of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure the separation of impurities with different polarities. ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by scanning the UV spectrum of the compound. researchgate.net
Validation: The developed method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. rjptonline.orgekb.eg Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable. japtronline.com
Precision: Assessed at different levels (repeatability, intermediate precision), it measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked samples. Recovery rates between 99–101% are often targeted. japtronline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. japtronline.comwu.ac.th These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. wu.ac.th
Table 1: Representative HPLC Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
Standard Gas Chromatography is generally unsuitable for the direct analysis of benzamides due to their low volatility and thermal instability. However, GC can be employed following a derivatization step that converts the analyte into a more volatile and thermally stable compound. Reductive amination is one such synthetic route that can produce derivatives suitable for GC analysis. researchgate.net
The derivatization process often involves reacting the amide group to form a less polar, more volatile derivative. The resulting compound can then be analyzed on a GC system, typically equipped with a capillary column (e.g., HP-5MS) and a Flame Ionization Detector (FID) or a mass spectrometer. silcotek.com The GC oven temperature is programmed to ramp up, allowing for the separation of the derivative from other volatile components based on their boiling points and interactions with the stationary phase. semanticscholar.org
Hyphenated Mass Spectrometry Techniques for Identification and Metabolite Profiling
Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are powerful tools for the analysis of this compound. nih.gov LC-MS/MS (tandem mass spectrometry) provides high sensitivity and selectivity, making it ideal for quantifying the compound in complex biological matrices and for identifying its metabolites. mdpi.commdpi.com
In a typical LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. In the mass spectrometer, the parent molecule is selected (precursor ion) and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces matrix interference.
Metabolite profiling studies utilize untargeted metabolomics approaches with high-resolution mass spectrometry (e.g., LC-QTOF-MS) to identify potential biotransformation products of the parent compound in biological systems. frontiersin.org Common metabolic pathways for such compounds include hydroxylation of the aromatic rings or cleavage of the amide bond. The accurate mass measurement allows for the determination of the elemental composition of potential metabolites. mcmaster.ca
Table 2: Hypothetical LC-MS/MS Transitions for this compound and a Potential Metabolite
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| This compound | Positive ESI | 268.0 | 157.0 (corresponding to the difluorobenzoyl cation) |
| Hydroxylated Metabolite | Positive ESI | 284.0 | 157.0 or 173.0 |
Spectrophotometric Methods for Compound Analysis
UV-Visible spectrophotometry is a simple, cost-effective method that can be used for the quantification of this compound in pure form or in simple formulations. The presence of aromatic rings and the benzamide (B126) chromophore results in strong UV absorbance. researchgate.net
The method involves dissolving a known amount of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) and measuring its absorbance at the wavelength of maximum absorption (λmax). rjptonline.org A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations versus their concentrations. This curve, which should be linear according to the Beer-Lambert law, is then used to determine the concentration of the analyte in unknown samples. While rapid and simple, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing substances.
Development of Immunochemical Assays (e.g., ELISA) for Research Purposes
For high-throughput screening in research settings, immunochemical assays like the Enzyme-Linked Immunosorbent Assay (ELISA) can be developed. Since small molecules like this compound are not immunogenic on their own, they are classified as haptens. To elicit an antibody response, the hapten must first be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
This conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the target compound. A competitive ELISA is the most common format for small molecule detection. In this assay, the sample containing the free compound competes with a labeled version of the compound for binding to a limited number of antibody-binding sites. The signal generated is inversely proportional to the concentration of the compound in the sample. While the development of such an assay is resource-intensive, it offers high sensitivity and is suitable for rapidly screening a large number of samples.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-3,5-difluorobenzamide, and how do coupling reagents influence reaction efficiency?
- Methodological Answer : A common approach involves coupling 3,5-difluorobenzoic acid with 4-chloroaniline using carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group. These reagents enhance nucleophilic substitution by forming an active ester intermediate, improving yield and purity. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like N-acylurea . For example, HOBt reduces racemization and accelerates coupling in polar aprotic solvents (e.g., DMF or THF) at 0–25°C. Post-synthesis, purification via column chromatography and characterization using IR, NMR, and elemental analysis are critical .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H-NMR : Signals for aromatic protons (δ 6.5–8.0 ppm) and the amide NH (δ ~8–10 ppm, broad) confirm substitution patterns and connectivity.
- ¹³C-NMR : Carbonyl (C=O) resonance appears at ~165–170 ppm, while fluorine atoms deshield adjacent carbons, splitting signals in the aromatic region.
- IR : A strong absorption band at ~1650–1680 cm⁻¹ corresponds to the amide C=O stretch. Fluorine substituents reduce symmetry, leading to distinct C-F stretching vibrations at ~1100–1250 cm⁻¹ .
Q. What environmental hazards are associated with this compound, and how should researchers handle disposal?
- Methodological Answer : Classified as an environmentally hazardous substance (UN3082, Category 9), it requires containment to prevent aquatic toxicity. Use secondary containment during lab use and neutralize acidic/basic residues before disposal. Incineration in a certified facility with scrubbing systems is recommended to avoid releasing chlorinated or fluorinated byproducts .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its mechanical and thermal properties?
- Methodological Answer : Polymorphs arise due to variations in C-H⋅⋅⋅F intermolecular interactions. Differential scanning calorimetry (DSC) at controlled scan rates (e.g., 5–10°C/min) can isolate forms. For example, Form 1 of a related difluorobenzamide exhibited 50% higher stiffness and 33% greater hardness than Form 2 due to tighter packing. X-ray crystallography and nanoindentation are essential to correlate structure-property relationships .
Q. What strategies optimize fluorescence-based detection of this compound in biological matrices?
- Methodological Answer : Fluorescence intensity is maximized at λex 340 nm and λem 380 nm under pH 5 and 25°C. Use phosphate buffer to stabilize the amide group and avoid quenching agents (e.g., heavy metals). For quantitative analysis, limit of detection (LOD) and limit of quantification (LOQ) can be determined via linear regression (e.g., LOD = 0.269 mg/L, LOQ = 0.898 mg/L) .
Q. How does structural modification of this compound affect its bioactivity in antimicrobial or anticancer studies?
- Methodological Answer : Substitutions on the benzamide core (e.g., adding thiazole or triazole moieties) enhance interactions with biological targets. For example, introducing a thiazolo[3,2-b][1,2,4]triazol-6-yl group improves antioxidant activity by stabilizing radical intermediates. SAR studies should combine in vitro assays (e.g., MIC tests for antimicrobial activity) with computational docking to map binding sites .
Q. What analytical challenges arise in quantifying trace amounts of this compound in complex mixtures?
- Methodological Answer : Matrix interference in HPLC or LC-MS can be mitigated using solid-phase extraction (SPE) with C18 cartridges. Deuterated internal standards (e.g., d₄-3,5-difluorobenzoic acid) improve precision. For GC-MS, derivatization with BSTFA enhances volatility. Method validation should include recovery studies (e.g., 85–115%) and R.S.D. <2% for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
